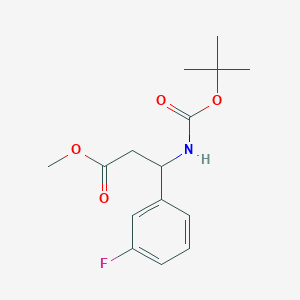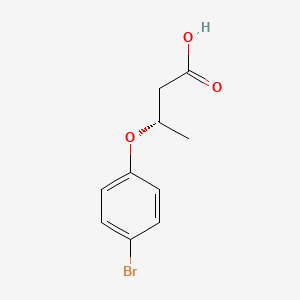
2H-Azirine, 2-methyl-2-(2-methyl-2-propenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles Azirines are known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2-methyl-2-propen-1-ol with phenyl isocyanate in the presence of a base, followed by cyclization to form the azirine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The azirine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted azirines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine: Unique due to its specific substitution pattern and reactivity.
2-Methyl-2-(2-methylallyl)-2H-azirine: Lacks the phenyl group, leading to different reactivity and applications.
3-Phenyl-2H-azirine: Similar ring structure but different substitution, affecting its chemical behavior.
Uniqueness
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine is unique due to its combination of a strained azirine ring and specific substituents, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and other fields.
Properties
CAS No. |
59175-24-5 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-methyl-2-(2-methylprop-2-enyl)-3-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-10(2)9-13(3)12(14-13)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
UDEGOTKQFXATBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(C(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


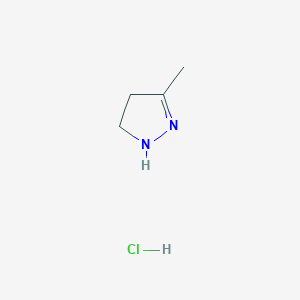
![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)

![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)
![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)
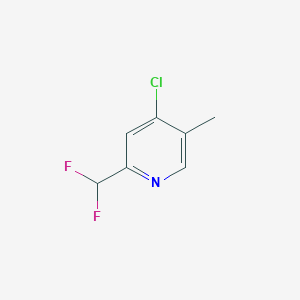
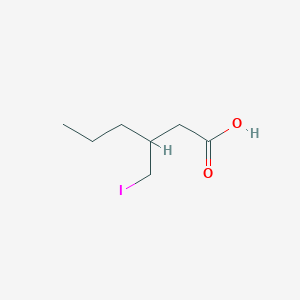
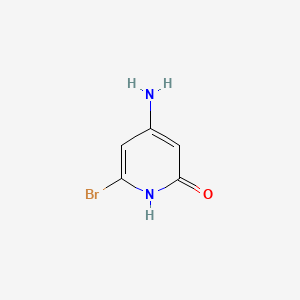
![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)

![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

